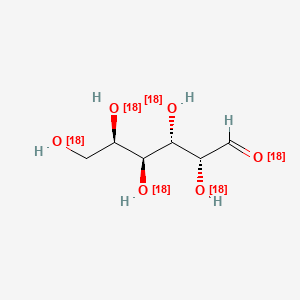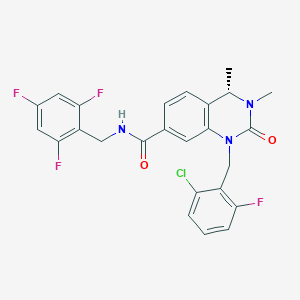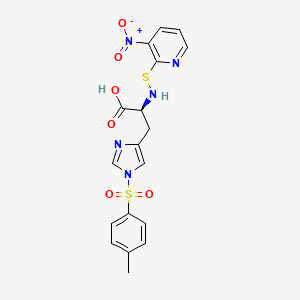
PARP7-probe-1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
PARP7-probe-1 is a chemiluminescent labeled probe specifically designed to bind to the active site of the enzyme poly(ADP-ribose) polymerase 7 (PARP7). This compound is used primarily in scientific research to study the function and inhibition of PARP7, which is involved in cellular stress responses and immunomodulation in cancer .
Vorbereitungsmethoden
The synthesis of PARP7-probe-1 involves a series of chemical reactions to achieve the desired structure. The synthetic route typically includes the following steps:
Molecular Docking and Design: Using molecular dynamics simulations and AlphaFold-based human PARP7 structures to design the compound.
Chemical Synthesis: Employing a “rigid constraint” strategy and scaffold hopping to create a series of derivatives with novel scaffolds.
Purification and Characterization: The synthesized compounds are purified using chromatographic techniques and characterized using spectroscopic methods such as NMR and mass spectrometry.
Analyse Chemischer Reaktionen
PARP7-probe-1 undergoes various chemical reactions, including:
Oxidation and Reduction: These reactions are essential for modifying the probe’s functional groups to enhance its binding affinity and selectivity.
Substitution Reactions: Common reagents used in these reactions include halogenating agents and nucleophiles to introduce or replace functional groups on the probe.
Major Products: The primary products formed from these reactions are derivatives of this compound with improved pharmacokinetic properties and binding efficiency.
Wissenschaftliche Forschungsanwendungen
PARP7-probe-1 has a wide range of applications in scientific research:
Chemistry: Used to study the chemical properties and reactivity of PARP7 inhibitors.
Biology: Helps in understanding the role of PARP7 in cellular stress responses and immune modulation.
Industry: Utilized in the development of new pharmaceuticals targeting PARP7 for cancer treatment.
Wirkmechanismus
PARP7-probe-1 exerts its effects by binding to the active site of PARP7, inhibiting its enzymatic activity. This inhibition restores type I interferon signaling responses in tumor cells, leading to direct inhibition of cell proliferation and activation of the immune system . The molecular targets involved include nucleic acid sensors and pathways related to immune signaling .
Vergleich Mit ähnlichen Verbindungen
PARP7-probe-1 is unique compared to other PARP inhibitors due to its selectivity for PARP7. Similar compounds include:
Eigenschaften
Molekularformel |
C36H49F3N8O5S |
|---|---|
Molekulargewicht |
762.9 g/mol |
IUPAC-Name |
5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[6-[[2-[4-[[2-[6-oxo-5-(trifluoromethyl)-1H-pyridazin-4-yl]-1,3-dihydroisoindol-5-yl]oxy]piperidin-1-yl]acetyl]amino]hexyl]pentanamide |
InChI |
InChI=1S/C36H49F3N8O5S/c37-36(38,39)32-28(18-42-45-34(32)50)47-19-23-9-10-26(17-24(23)20-47)52-25-11-15-46(16-12-25)21-31(49)41-14-6-2-1-5-13-40-30(48)8-4-3-7-29-33-27(22-53-29)43-35(51)44-33/h9-10,17-18,25,27,29,33H,1-8,11-16,19-22H2,(H,40,48)(H,41,49)(H,45,50)(H2,43,44,51)/t27-,29-,33-/m0/s1 |
InChI-Schlüssel |
JBOIALWTEFWUEK-GSZYCOFVSA-N |
Isomerische SMILES |
C1CN(CCC1OC2=CC3=C(CN(C3)C4=C(C(=O)NN=C4)C(F)(F)F)C=C2)CC(=O)NCCCCCCNC(=O)CCCC[C@H]5[C@@H]6[C@H](CS5)NC(=O)N6 |
Kanonische SMILES |
C1CN(CCC1OC2=CC3=C(CN(C3)C4=C(C(=O)NN=C4)C(F)(F)F)C=C2)CC(=O)NCCCCCCNC(=O)CCCCC5C6C(CS5)NC(=O)N6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[6-[[1-(2,2-difluoro-1,3-benzodioxol-5-yl)cyclopropanecarbonyl]amino]-3-methylpyridin-2-yl]-N-[3-[3-[5-(2-oxo-4-prop-2-enoylpiperazin-1-yl)furan-2-yl]propanoylamino]propyl]benzamide](/img/structure/B12399347.png)

![4-amino-1-[(2R,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3,5-triazin-2-one](/img/structure/B12399360.png)
![(1Z)-2-azaniumyl-N-[[(2R,3S,4R,5S)-3,4-dihydroxy-5-[2-(5-phenyltetrazol-2-yl)ethyl]oxolan-2-yl]methoxysulfonyl]-3-methylpentanimidate](/img/structure/B12399364.png)
![(2S,4aS,6aR,6aS,6bR,8aR,11E,12aS,14bR)-11-[(4-fluoro-2-nitrophenyl)methylidene]-2,4a,6a,6b,9,9,12a-heptamethyl-10,13-dioxo-3,4,5,6,6a,7,8,8a,12,14b-decahydro-1H-picene-2-carboxylic acid](/img/structure/B12399365.png)




![4-amino-1-[(2R,3S,5R)-3-amino-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B12399392.png)




